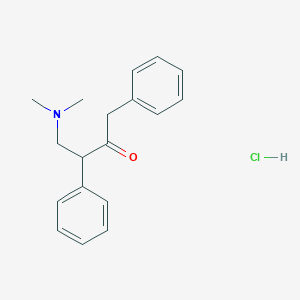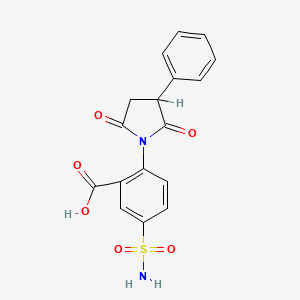
5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with an aminosulfonyl group and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the benzoic acid core: Starting with a substituted benzene, various functional groups can be introduced through electrophilic aromatic substitution.
Introduction of the aminosulfonyl group: This can be achieved through sulfonation followed by amination.
Formation of the pyrrolidinyl group: This step might involve the cyclization of an appropriate precursor to form the pyrrolidinyl ring, followed by its attachment to the benzoic acid core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminosulfonyl group.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinyl ring.
Substitution: Various substitution reactions could occur, especially on the aromatic ring and the aminosulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, it might find applications in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Compounds with similar aminosulfonyl groups.
Pyrrolidinones: Compounds with similar pyrrolidinyl rings.
Benzoic acids: Compounds with similar benzoic acid cores.
Uniqueness
What sets 5-(Aminosulfonyl)-2-(2,5-dioxo-3-phenyl-1-pyrrolidinyl)benzoic acid apart is the combination of these functional groups in a single molecule, which could confer unique chemical and biological properties.
Propriétés
Numéro CAS |
65116-58-7 |
|---|---|
Formule moléculaire |
C17H14N2O6S |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H14N2O6S/c18-26(24,25)11-6-7-14(13(8-11)17(22)23)19-15(20)9-12(16(19)21)10-4-2-1-3-5-10/h1-8,12H,9H2,(H,22,23)(H2,18,24,25) |
Clé InChI |
KVFFUBAIUAEERU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



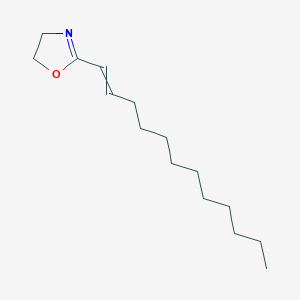
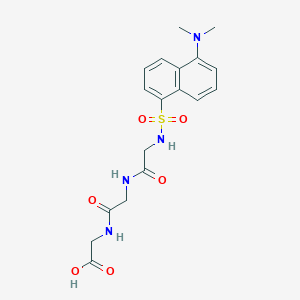
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)
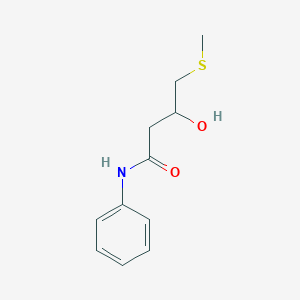
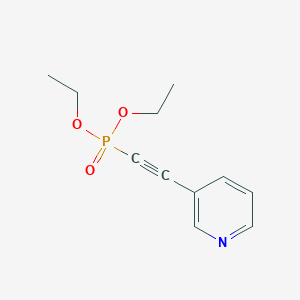
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)
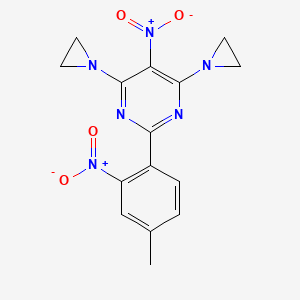
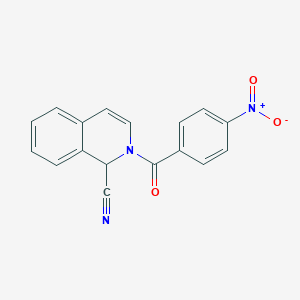


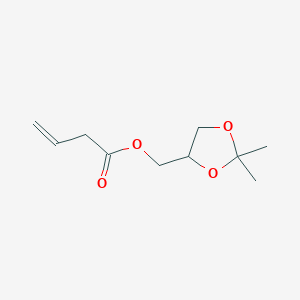
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
